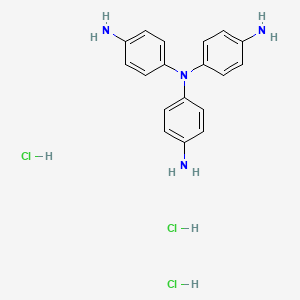

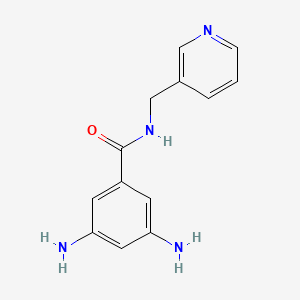

N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride

Overview

Description

N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is a compound that exists as a white or near-white solid . It is primarily used in the synthesis of polyamide polymers and acts as a catalyst in the polymerization reaction of poly(aryl ether ketone) resins with benzophenone systems .

Synthesis Analysis

The general method of preparing N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride involves a reaction between p-phenylenediamine and p-nitrochlorobenzene in the presence of NaOH . The specific steps are as follows :Molecular Structure Analysis

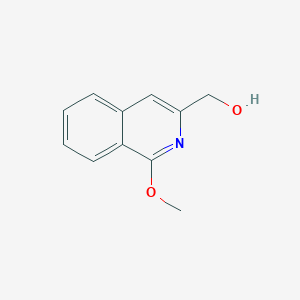

The molecular formula of N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is C18H21Cl3N4 . The molecular weight is 399.7 g/mol . The InChI string representation of the molecule is InChI=1S/C18H18N4.3ClH/c19-13-1-7-16 (8-2-13)22 (17-9-3-14 (20)4-10-17)18-11-5-15 (21)6-12-18;;;/h1-12H,19-21H2;3*1H .Chemical Reactions Analysis

N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is mainly used in the synthesis of polyamide polymers . It acts as a catalyst in the polymerization reaction of poly(aryl ether ketone) resins with benzophenone systems .Physical And Chemical Properties Analysis

N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is a white or near-white solid . It has a molecular weight of 399.7 g/mol . It is soluble in water . The melting point is approximately 215-225°C .Scientific Research Applications

Dendrimers Synthesis

N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine has been used in the synthesis of thermally polymerizable dendrimers. These dendrimers, combined with triphenylamine (TPA) and benzoxazine (BZ) groups, display unique optical physical properties and can undergo thermal polymerization, resulting in thermoset TPA networks (Lin, Mohamed, & Kuo, 2017).

Conducting Copolymers

This compound has also been involved in the electrochemical copolymerizations of various thiophene derivatives. The resulting copolymers exhibit specific properties useful in conducting materials and have been characterized by various techniques including cyclic voltammetry and scanning electron microscopy (Turac, Sahmetlioglu, & Toppare, 2014).

Antibacterial Activity

DFT calculations and in silico studies of Schiff base derivatives, including variations of this compound, have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. These compounds interact significantly with proteins relevant to antibacterial and anticancer activities (A. P, 2019).

Polyimides Synthesis

Research has shown the utility of this compound in synthesizing various types of polyimides. These polyimides display high thermal stability and have applications in areas requiring materials with special thermal and physical properties (Liu et al., 2005).

Corrosion Inhibition

Studies have revealed the effectiveness of derivatives of N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine in corrosion inhibition, particularly for mild steel. These compounds act as mixed-type inhibitors and show significant protection against corrosion in acidic environments (Singh & Quraishi, 2016).

Safety and Hazards

N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is a chemical substance that requires caution during use . During operation, appropriate personal protective equipment such as gloves, goggles, and protective clothing should be worn . Contact with skin, eyes, and respiratory tract should be avoided . Inhalation of dust and solution should be avoided . It should be used under well-ventilated laboratory or equipment . It should not be mixed with oxidants and acids . In case of accidental contact or ingestion of this compound, seek medical help immediately .

Mechanism of Action

Target of Action

It is known that this compound is primarily used in the synthesis of polyamide polymers .

Mode of Action

It is known to act as a catalyst in the polymerization reaction of poly(aryl ether ketone) resins and benzophenone systems .

Biochemical Pathways

It is involved in the synthesis of polyamide polymers, which play a crucial role in various biological and industrial applications .

Result of Action

The result of the action of N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is the formation of polyamide polymers . These polymers have a wide range of applications, including the production of fibers, films, and engineering plastics .

Action Environment

The action of N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is influenced by various environmental factors. For instance, the presence of NaOH is necessary for its reaction with phenylenediamine and p-nitrochlorobenzene . Additionally, the compound is soluble in water, which can influence its reactivity .

properties

IUPAC Name |

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4.3ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;/h1-12H,19-21H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRCHKHVKZFINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743752 | |

| Record name | N~1~,N~1~-Bis(4-aminophenyl)benzene-1,4-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114254-48-7 | |

| Record name | N~1~,N~1~-Bis(4-aminophenyl)benzene-1,4-diamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[1-(morpholin-4-yl)propan-2-yl]amine](/img/structure/B1427638.png)

![2-[3-(3-Phenoxypropoxy)phenyl]acetic acid](/img/structure/B1427648.png)

![2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol](/img/structure/B1427654.png)